molecular formula C8H11NS B12337201 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

Cat. No.: B12337201
M. Wt: 153.25 g/mol
InChI Key: QCMKVZZHNHJLAQ-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-thieno[3,2-c]azepine is a heterocyclic compound that features a fused ring system combining a thiophene ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of tert-butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate as a starting material . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H-thieno[3,2-c]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4H,5H,6H,7H,8H-thieno[3,2-c]azepine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H,8H-thieno[3,2-c]azepine is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

InChI

InChI=1S/C8H11NS/c1-2-8-7(3-5-10-8)6-9-4-1/h3,5,9H,1-2,4,6H2

InChI Key

QCMKVZZHNHJLAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=CS2

Origin of Product

United States

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